![molecular formula C20H19ClN2O3 B2502533 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide CAS No. 1672684-68-2](/img/structure/B2502533.png)

3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

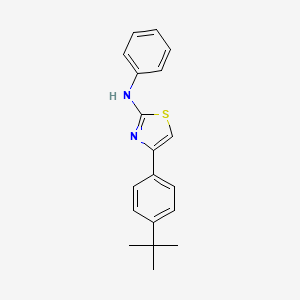

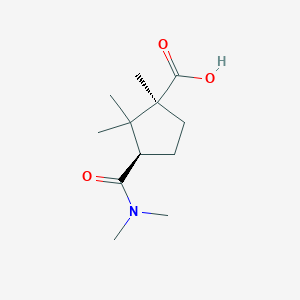

3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.

BenchChem offers high-quality 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Mechanism : Molecular dynamics simulations revealed that MS402 binds more favorably to BRD4-BD1 than to BRD4-BD2. Key residues (Gln85, Pro86, Asn140, and Ile146) play a crucial role in MS402’s selective binding to BRD4-BD1 .

Cancer Treatment: Selective Inhibition of BRD4

T-Helper (Th) Cell Differentiation Disruption

Wirkmechanismus

Target of Action

MS402, also known as 3-Chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide, primarily targets the bromodomains of the Bromodomain and Extra-Terminal domain (BET) family proteins . The primary targets include BRD4(BD1), BRD4(BD2), BRD3(BD1), BRD3(BD2), BRD2(BD1), and BRD2(BD2) . These proteins play a crucial role in gene transcription regulation .

Mode of Action

MS402 is a domain-selective inhibitor, showing a higher affinity for BRD4-BD1 over BRD4-BD2 . It binds to BRD4-BD1 with a lower binding free energy than BRD4-BD2 . Residues Gln85, Pro86, Asn140, and Ile146 are crucial for MS402’s selective binding to BRD4-BD1 . MS402 needs to overcome a higher energy barrier to dissociate from BD1 than from BD2 pocket .

Biochemical Pathways

The binding of MS402 to the bromodomains inhibits the recognition interaction between bromodomains and acetyl-lysine, which can effectively block genome-wide transcription, particularly for genes that promote cancer cell proliferation . This action disrupts the normal functioning of these proteins, leading to changes in gene expression and cellular function .

Pharmacokinetics

The effectiveness of ms402 in blocking th17 cell differentiation suggests that it has sufficient bioavailability to exert its effects .

Result of Action

MS402 blocks Th17 cell differentiation and ameliorates colitis in mice . By selectively inhibiting BRD4-BD1, MS402 can disrupt the normal functioning of BRD4 and other BET family proteins, leading to changes in gene expression and cellular function .

Eigenschaften

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTVTSICPINUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide | |

Q & A

Q1: What makes MS402 unique compared to other BET inhibitors?

A1: MS402 demonstrates selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). [, ] This is significant because most BET inhibitors target both BD1 and BD2 indiscriminately. Selective inhibition of BD1 offers the potential for fewer side effects and a more targeted therapeutic approach. []

Q2: How does MS402 interact with BRD4 at a molecular level?

A2: MS402 binds to the acetyl-lysine binding pocket of BRD4's BD1 with higher affinity compared to BD2. [, ] Computational studies using molecular dynamics simulations and binding free energy calculations revealed that specific residues like Gln85, Pro86, Asn140, and Ile146 in BD1 contribute significantly to this selective binding. []

Q3: What are the downstream effects of MS402 inhibiting BRD4's BD1?

A3: By selectively inhibiting BD1, MS402 disrupts the binding of BRD4 to specific gene loci, particularly those related to Th17 cell differentiation. [] This interference reduces the recruitment of p-TEFb by BRD4, a crucial step for RNA polymerase II phosphorylation and subsequent gene transcription. [] Consequently, MS402 primarily inhibits Th17 cell differentiation with minimal impact on other T helper cell subsets like Th1, Th2, and Treg cells. []

Q4: What is the therapeutic potential of MS402 based on current research?

A4: Preclinical studies using a mouse model of colitis demonstrated that MS402 effectively prevents and alleviates disease severity. [] This therapeutic benefit is attributed to MS402's ability to specifically inhibit Th17 cell development, a key player in inflammatory bowel diseases. [] These findings suggest MS402 holds promise as a potential therapeutic agent for inflammatory disorders.

Q5: Are there any computational models available to study MS402?

A5: Yes, researchers have employed computational chemistry techniques to investigate the interaction between MS402 and BRD4. Molecular dynamics simulations, adaptive biasing force, and multiple-walker adaptive biasing force simulations have been used to study the binding mechanism and selectivity of MS402 towards BRD4-BD1. [] These computational models provide valuable insights into the structural basis of MS402's selectivity and can guide the development of more potent and selective BD1 inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)